molecular formula C14H11NO B2897678 5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one CAS No. 255895-87-5

5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one

Cat. No. B2897678
CAS RN: 255895-87-5
M. Wt: 209.248
InChI Key: QNSOPUXDEXJMIY-UHFFFAOYSA-N
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Description

“5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one” is a compound that belongs to the phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Scientific Research Applications

1. Synthesis and Characterization

Recent research has explored the synthesis and characterization of compounds structurally related to 5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one. Ryzhkova et al. (2022) studied the one-pot synthesis of chromeno[2,3-b]pyridines, emphasizing their versatile biological profiles and applications in pharmaceutical and agrochemical industries. Similarly, Ryzhkova et al. (2023) investigated the multicomponent reaction of related compounds, assessing their structural properties through elemental analysis and spectroscopy (Ryzhkova et al., 2022) (Ryzhkova et al., 2023).

2. Photoinduced Reactions

Vetokhina et al. (2012) delved into the photoinduced reactions of compounds such as 2-(1H-pyrazol-5-yl)pyridine, which is structurally similar to 5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one. They highlighted its unique ability to exhibit three types of photoreactions, including excited-state intramolecular and intermolecular proton transfers, which are significant for understanding chemical and physical properties of these compounds (Vetokhina et al., 2012).

3. Metal Complexation and Catalysis

Research on metal complexation of similar compounds has been conducted. Matczak-Jon et al. (2010) examined the complexation of Zn(II), Mg(II), and Ca(II) by (pyridin-2-yl)aminomethane-1,1-diphosphonic acids. This study is vital for understanding how these compounds interact with metal ions, which is crucial in fields like catalysis and materials science (Matczak-Jon et al., 2010).

4. Pharmaceutical Applications

In the pharmaceutical field, Kumar et al. (2020) investigated the structural and spectral properties of a synthetic analog of 4H-pyran, which shares structural similarities with 5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one. Their work included theoretical and experimental studies, highlighting the potential pharmaceutical applications of such compounds (Kumar et al., 2020).

Future Directions

The future directions for “5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one” and similar compounds could involve further exploration of their therapeutic potential. For instance, imidazole and its derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, “5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one” could potentially have similar applications in the future.

properties

IUPAC Name

5-pyridin-3-yl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-14-6-4-11-8-10(3-5-13(11)14)12-2-1-7-15-9-12/h1-3,5,7-9H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSOPUXDEXJMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one

Synthesis routes and methods

Procedure details

13.26 g of 3-bromopyridine are dissolved in 160 ml of diethyl ether and cooled to −60° C. To this solution are added dropwise over the course of 30 minutes 52 ml of a 1.6 molar solution of n-butyllithium in n-hexane. The solution is allowed to warm to −30° C. and, at this temperature, 9.5 ml of trimethyl borate are added dropwise with stirring. The reaction mixture is subsequently heated under reflux for 3 hours and then cooled to 0° C., and 6.1 ml of 1,3-propanediol are added dropwise. This mixture is stirred at 0° C. for 30 minutes before adding 5.46 ml of methanesulfonic acid dropwise and stirring for a further 30 minutes. Then 20 g of Celite are added, the mixture is warmed to room temperature and filtered, the filtrate is concentrated, the residue is stirred in 700 ml of toluene and, after renewed filtration, the solvent is removed by distillation in vacuo. 4.1 g of the residue (3[1,3,2]dioxaborinan-2-ylpyridine) are dissolved, without further purification, together with 4.22 g of 5-bromo-1-indanone and 4.24 g of sodium carbonate in a mixture of 100 ml of toluene with 20 ml of ethanol and 20 ml of water. The solution is degassed with argon and then 112 mg of palladium(II) acetate and 262 mg of triphenylphosphine are added. The reaction mixture is boiled under reflux for 4 hours and cooled to room temperature, and the ethanol content in the mixture is removed by distillation in vacuo. Then 50 ml of a 0.5 N sodium hydroxide solution are added with stirring, the organic phase is separated off and the aqueous phase is extracted by shaking with toluene. The combined organic phases are extracted by shaking successively with water and saturated brine, dried over magnesium sulfate, concentrated in vacuo and purified by chromatography on silica gel with 1/1 ethyl acetate/n-heptane. 5-Pyridin-3-yl-1-indanone is obtained with a melting point of 103-106° C.
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13.26 g
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160 mL
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9.5 mL
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6.1 mL
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5.46 mL
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